Cas no 78433-88-2 (2-(2,6-Dichlorophenyl)acetamide)
2-(2,6-Dichlorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2,6-Dichlorophenylacetamide
- 2-(2,6-dichlorophenyl)acetamide
- Z33546774
- SY078924
- AS-60259
- DTXSID00392351
- 5-BROMO-2-ETHOXYPYRIDIN-3-YLBORONICACID
- CS-0149947
- 2,6-dichlorophenylacetamide, AldrichCPR
- KEPLFZWNVMCJLI-UHFFFAOYSA-N
- Benzeneacetamide,2,6-dichloro-
- HY792EZ8SA
- A12848
- AKOS008002219
- 2,6-Dichlorobenzeneacetamide
- 78433-88-2
- SCHEMBL1395814
- MFCD00082745
- FT-0691196
- EN300-68798
- Benzeneacetamide, 2,6-dichloro-
- 2,6-Dichlorophenylacetamide; 2,6-Dichlorobenzeneacetamide
- ALBB-034092
- 2-(2,6-Dichlorophenyl)acetamide
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- MDL: MFCD00082745
- Inchi: 1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
- InChI Key: KEPLFZWNVMCJLI-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CC(N)=O)Cl
Computed Properties
- Exact Mass: 202.99000
- Monoisotopic Mass: 202.99
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.388
- Melting Point: 216-218°C
- Boiling Point: 373.6°C at 760 mmHg
- Flash Point: 179.7°C
- Refractive Index: 1.583
- PSA: 43.09000
- LogP: 2.72150
- Solubility: Not determined
2-(2,6-Dichlorophenyl)acetamide Security Information
- Hazard Category Code: 36
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
2-(2,6-Dichlorophenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2,6-Dichlorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31375-1g |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 97% | 1g |
¥92.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31375-250mg |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 97% | 250mg |
¥53.0 | 2024-07-18 | |
| TRC | D482705-100mg |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 100mg |
$ 201.00 | 2023-09-07 | ||
| TRC | D482705-500mg |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 500mg |
$ 792.00 | 2023-09-07 | ||
| TRC | D482705-1g |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 1g |
$ 1323.00 | 2023-09-07 | ||
| abcr | AB147896-1 g |
2,6-Dichlorophenylacetamide, 95%; . |
78433-88-2 | 95% | 1g |
€149.90 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW813-1g |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 97% | 1g |
599.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW813-50mg |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 97% | 50mg |
77.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW813-200mg |
2-(2,6-Dichlorophenyl)acetamide |
78433-88-2 | 97% | 200mg |
177.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D767106-5g |
Benzeneacetamide,2,6-dichloro- |
78433-88-2 | 95% | 5g |
$115 | 2024-06-07 |
2-(2,6-Dichlorophenyl)acetamide Suppliers
2-(2,6-Dichlorophenyl)acetamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 2-(2,6-Dichlorophenyl)acetamide
Professional Introduction to 2-(2,6-Dichlorophenyl)acetamide (CAS No. 78433-88-2)
2-(2,6-Dichlorophenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 78433-88-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of amides, characterized by its molecular structure that includes a carbonyl group bonded to a nitrogen atom. The presence of two chlorine atoms at the 2 and 6 positions on the phenyl ring enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular formula of 2-(2,6-Dichlorophenyl)acetamide is C8H5Cl2N1O1, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. Its molecular weight is approximately 197.05 g/mol, which places it within a manageable size for various chemical reactions and applications. The compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while having limited solubility in water, making it suitable for reactions conducted in non-aqueous environments.
In recent years, 2-(2,6-Dichlorophenyl)acetamide has garnered attention in the pharmaceutical industry due to its potential as a precursor in the synthesis of bioactive molecules. Its structural motif is reminiscent of many pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways. The dichlorophenyl moiety is known to contribute to the lipophilicity and metabolic stability of drug candidates, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 2-(2,6-Dichlorophenyl)acetamide is its role in the development of novel therapeutic agents. Researchers have been exploring its derivatives as potential inhibitors of enzymes involved in pain signaling and neuroinflammation. For instance, studies have shown that modifications to the amide group can enhance binding affinity to specific targets, leading to more potent and selective drug candidates. This has opened up avenues for treating conditions such as chronic pain and neurodegenerative disorders.
The synthesis of 2-(2,6-Dichlorophenyl)acetamide typically involves the reaction between 2,6-dichlorobenzoyl chloride and ammonia or an amine source under controlled conditions. This reaction proceeds via nucleophilic acyl substitution, where the chloride leaving group is displaced by the amine to form the amide bond. The process requires careful optimization to ensure high yield and purity, often involving purification techniques such as column chromatography or recrystallization.
The spectroscopic properties of 2-(2,6-Dichlorophenyl)acetamide are well-documented and include characteristic peaks in nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. In proton NMR (¹H NMR), the aromatic protons resonate between 7.0-8.0 ppm due to their environment on the phenyl ring. The carbonyl group appears as a strong peak around 165-170 ppm in carbon NMR (¹³C NMR). These spectral data are crucial for confirming the identity and purity of the compound during synthetic procedures.
In addition to its pharmaceutical applications, 2-(2,6-Dichlorophenyl)acetamide has found utility in materials science and agrochemical research. Its ability to act as a building block for more complex molecules makes it valuable in designing novel materials with specific properties. For example, researchers have investigated its incorporation into polymers to enhance thermal stability or mechanical strength.
The agrochemical sector has also benefited from derivatives of 2-(2,6-Dichlorophenyl)acetamide, particularly in the development of herbicides and fungicides. The dichlorophenyl group imparts resistance to degradation by environmental factors, ensuring prolonged efficacy in crop protection applications. This has been particularly important in modern agriculture where sustainable practices demand longer-lasting solutions.
Emerging research suggests that 2-(2,6-Dichlorophenyl)acetamide may have applications beyond traditional pharmaceuticals and agrochemicals. Studies are exploring its potential use as a ligand in catalytic systems or as an intermediate in organic synthesis reactions that require precise functional group control. These applications highlight the versatility of this compound and its importance in advancing chemical research.
The safety profile of (CAS No.) 78433-88-2, while not classified as hazardous under standard definitions, requires adherence to standard laboratory protocols during handling and storage. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn to prevent accidental exposure. Storage conditions should be kept cool and dry away from direct sunlight to prevent degradation.
In conclusion,(product name) continues to be a cornerstone compound in chemical synthesis with far-reaching implications across multiple industries. Its unique structural features make it indispensable for researchers developing new drugs、materials、and agrochemicals alike。 As scientific understanding evolves,the potential applications for this versatile intermediate will undoubtedly expand,further solidifying its importance in modern chemistry。
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